Cas no 7338-94-5 (diphenylprop-2-yn-1-one)
diphenylprop-2-yn-1-one Chemical and Physical Properties
Names and Identifiers
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- 1,3-Diphenylprop-2-yn-1-one
- .β.-Phenylpropiolophenone
- alpha-phenylpropiolophenone
- DIPHENYL PROPYNONE
- 1,3-diphenyl-2-propyn-1-on
- 1,3-diphenylpropynone
- 1-Phenyl-3-phenyl-2-propyne-1-one
- 1-phenyl-3-phenylprop-2-yn-1-one
- 3-Phenylpropiolophenone
- Benzoylphenylacetylene
- Phenethynyl phenyl ketone
- Phenylbenzoylacetylene
- phenylethynylphenylketone
- phenylphenylethynylketone
- Propiolophenone,3-phenyl
- diphenylprop-2-yn-1-one
- MLS002920456
- cid_97637
- 1,3-Diphenyl-2-propyn-1-one #
- DTXSID50223621
- 1,3-diphenyl-prop-2-yn-1-one
- Phenylethynyl phenyl ketone
- SCHEMBL978641
- SMR001798047
- 1,3-Diphenyl-propynone
- NSC-138646
- CHEMBL1905831
- InChI=1/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10
- 7338-94-5
- Propiolophenone, 3-phenyl-
- BRN 0609091
- NSC138646
- EN300-234884
- beta-Phenylpropiolophenone
- 1-Benzoyl-2-phenylacetylene
- 2-Propyn-1-one, 1,3-diphenyl-
- AKOS015913444
- Phenyl phenylethynyl ketone
- MFCD00156767
- Diphenylpropynone
- .beta.-Phenylpropiolophenone
- F2196-0023
- BDBM54695
- NSC 138646
- 1,3-Diphenyl-2-propynone
- 2-Propyn-1-one,3-diphenyl-
- 1,3-Diphenyl-2-propyn-1-one
- UNM-0000306039
- 4-07-00-01735 (Beilstein Handbook Reference)
- HS-5874
-
- MDL: MFCD00156767
- Inchi: 1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H
- InChI Key: YECVQOULKHBGEN-UHFFFAOYSA-N
- SMILES: O=C(C#CC1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 206.07300
- Monoisotopic Mass: 206.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Yellow granular block
- Melting Point: 41-46 °C(lit.)
- Boiling Point: 136-139 °C3 mm Hg(lit.)
- Flash Point: >230 °F
- PSA: 17.07000
- LogP: 2.92100
- Solubility: Not determined
diphenylprop-2-yn-1-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
diphenylprop-2-yn-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121892-1g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 1g |
$457.80 | 2023-09-01 | |
| Chemenu | CM282969-1g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 1g |
$466 | 2021-06-16 | |
| Chemenu | CM282969-5g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 5g |
$1535 | 2021-06-16 | |
| TRC | B431283-10mg |
1,3-diphenylprop-2-yn-1-one |
7338-94-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431283-50mg |
1,3-diphenylprop-2-yn-1-one |
7338-94-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B431283-100mg |
1,3-diphenylprop-2-yn-1-one |
7338-94-5 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM282969-1g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 1g |
$466 | 2022-06-10 | |
| Chemenu | CM282969-5g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 5g |
$1535 | 2022-06-10 | |
| Aaron | AR00619G-100mg |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 100mg |
$42.00 | 2025-01-23 | |
| eNovation Chemicals LLC | D280831-5g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 5g |
$985 | 2025-02-19 |
diphenylprop-2-yn-1-one Suppliers
diphenylprop-2-yn-1-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on diphenylprop-2-yn-1-one
Diphenylprop-2-yn-1-one (CAS No. 7338-94-5): A Versatile Intermediate in Modern Chemical Synthesis
Diphenylprop-2-yn-1-one, with the chemical formula C14H10O and CAS number 7338-94-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone, characterized by its phenyl-substituted propargyl backbone, has garnered considerable attention due to its diverse applications in synthetic chemistry, medicinal chemistry, and material science. The compound's unique structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structure of diphenylprop-2-yn-1-one consists of two phenyl rings attached to a propargyl group, which is further oxidized to form a ketone. This arrangement imparts remarkable reactivity, allowing for various functionalization strategies that are pivotal in drug discovery and industrial applications. The presence of both aromatic and alkyne functional groups makes it an intriguing candidate for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely employed in constructing biaryl systems prevalent in many bioactive molecules.
In recent years, the pharmaceutical industry has seen a surge in interest for small-molecule inhibitors targeting specific biological pathways. Diphenylprop-2-yn-1-one has been explored as a key building block in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. Its ability to undergo selective modifications at multiple sites allows chemists to fine-tune the pharmacophoric properties of the resulting compounds. For instance, researchers have utilized this intermediate to develop potent inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and autoimmune diseases.
Moreover, the compound's role in material science cannot be overstated. The diphenylprop-2-yn-1-one scaffold is employed in the synthesis of advanced materials such as organic semiconductors and liquid crystals. These materials are integral to the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system provided by the phenyl groups and the triple bond enhances electron delocalization, making it an excellent candidate for applications requiring efficient charge transport.
The synthesis of diphenylprop-2-yn-1-one typically involves multi-step organic transformations starting from commercially available precursors like benzophenone or diphenylacetylene. Advanced synthetic methodologies have been reported that streamline these processes while improving yields and purity. For example, palladium-catalyzed reactions have been optimized to facilitate the coupling steps necessary for constructing the propargyl group. Such advancements not only enhance efficiency but also reduce the environmental impact of chemical production.
In academic research, diphenylprop-2-yn-1-one continues to be a subject of investigation due to its potential as a scaffold for drug discovery. Recent studies have highlighted its utility in generating libraries of diverse compounds for high-throughput screening. By leveraging combinatorial chemistry and automated synthesis platforms, researchers can rapidly explore the chemical space around this core structure. This approach has led to the identification of novel molecules with promising biological activities.
The compound's reactivity also extends to polymer chemistry, where it serves as a monomer or cross-linking agent in the formation of specialty polymers. These polymers exhibit unique properties such as thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries. The ability to incorporate diphenylprop-2-yn-1-one into polymer backbones allows for tailored material design, enabling scientists to create materials with specific functionalities.
From a regulatory perspective, diphenylprop-2-yn-1-one is classified as a chemical intermediate and is subject to standard safety protocols in industrial handling. While it does not fall under categories of hazardous or controlled substances, proper precautions must be taken during storage and transportation to prevent degradation or unintended reactions. Manufacturers adhere to Good Manufacturing Practices (GMP) to ensure consistency and quality control throughout its supply chain.
The future prospects for diphenylprop-2-yn-1-one are bright, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions deepens, this versatile compound will likely continue to play a pivotal role in advancing both pharmaceuticals and materials science. Collaborative efforts between academia and industry will be essential in unlocking its full potential and translating laboratory discoveries into practical solutions.
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